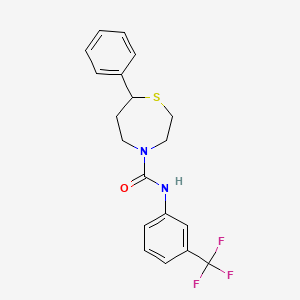

7-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the thiazepane family. It has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

Transcription Factor Inhibition

The compound has been examined for cell-based activity, fitting Lipinski's rule of 5, and potential gastrointestinal permeability, showing notable inhibition of transcription mediated by both NF-kappaB and AP-1 transcription factors. This inhibition is significantly influenced by the position and type of substitutions on the pyrimidine ring, highlighting its potential in oral bioavailability and therapeutic applications (Palanki et al., 2000).

Crystal Structure Analysis

The compound's crystal structure has been analyzed in detail, providing insights into its molecular configuration and stability. The study involved the synthesis from diflunisal, a registered anti-inflammatory drug, and confirmed the packing stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).

Antimicrobial and Antitubercular Activity

A series of derivatives of the compound have demonstrated potential antimicrobial and antitubercular properties. Some derivatives showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and M. tuberculosis, comparable to that of rifampicin. This highlights the compound's potential in developing treatments for resistant bacterial strains (Bąk et al., 2020).

Antitumor Activity

The compound's derivative has demonstrated distinct inhibitory capacity against the proliferation of cancer cell lines A549 and BGC-823. This suggests its potential application in cancer treatment strategies, pending further research on its mode of action and effectiveness (Ji et al., 2018).

Antibacterial and Antifungal Activity

Several derivatives of the compound have been synthesized and tested for their antibacterial and antifungal activities. Some derivatives exhibited moderate activities against phytopathogenic fungi, indicating their potential use in agricultural fungicides or pharmaceutical antifungal agents (Wu et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as (s)-fluoxetine , have been known to interact with the Transporter in organisms like Aquifex aeolicus .

Mode of Action

Similar compounds have been found to inhibit the germination of spores and the development of infection structures .

Biochemical Pathways

It’s worth noting that similar compounds have been found to block necrosome formation by specifically inhibiting the phosphorylation of ripk3 in necroptotic cells .

Pharmacokinetics

Similar compounds have been found to have significant oral bioavailability .

Result of Action

The compound has been found to induce an antidepressant-like effect in mice, which is related to the modulation of the serotonergic system, especially the 5-HT1A and 5-HT3 receptors . None of the noradrenergic antagonists prevented the antidepressant-like effect of the compound .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been noted that containers of similar compounds may explode when heated, and their vapors may form explosive mixtures with air . Therefore, it’s crucial to store these compounds properly to ensure their stability and efficacy.

properties

IUPAC Name |

7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2OS/c20-19(21,22)15-7-4-8-16(13-15)23-18(25)24-10-9-17(26-12-11-24)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNBNTFIFNWJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)

![2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2467216.png)

![4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2467217.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2467219.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2467223.png)

![N-(3,4-dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2467228.png)

![6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2467230.png)

![N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide](/img/structure/B2467231.png)

![7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2467232.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2467234.png)